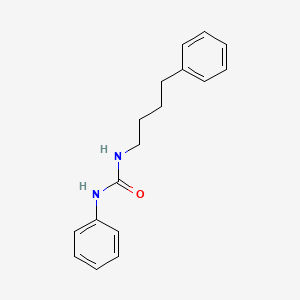
1-Phenyl-3-(4-phenylbutyl)urea
Overview
Description
1-Phenyl-3-(4-phenylbutyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenyl group attached to the nitrogen atom of the urea moiety and a 4-phenylbutyl group attached to the other nitrogen atom
Mechanism of Action
Target of Action
N-phenyl-N’-(4-phenylbutyl)urea, a derivative of N-phenyl-N’-(4-pyridyl)urea, is known to exhibit cytokinin activity . Cytokinins are a class of plant growth substances that promote cell division and growth. The primary targets of this compound are the cytokinin receptors in plants .
Mode of Action
The compound interacts with its targets, the cytokinin receptors, by mimicking the natural ligands of these receptors, thereby activating them . This activation triggers a cascade of intracellular events leading to the promotion of cell division and growth .
Biochemical Pathways
Upon activation of the cytokinin receptors, the compound affects the cytokinin signaling pathway . This pathway plays a crucial role in regulating plant growth and development, including cell division, leaf senescence, and nutrient mobilization .
Result of Action
The activation of the cytokinin signaling pathway by N-phenyl-N’-(4-phenylbutyl)urea results in enhanced cell division and growth . This can lead to increased biomass production, delayed leaf senescence, and improved nutrient mobilization .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(4-phenylbutyl)urea can be synthesized through several methods. One common approach involves the reaction of aniline with urea under reflux conditions. The reaction typically involves heating aniline hydrochloride with urea in water, leading to the formation of phenylurea and carbanilide as intermediates . Another method involves the nucleophilic addition of amines to isocyanates, which can be carried out in aqueous or organic solvents .
Industrial Production Methods
Industrial production of this compound often involves scalable and efficient methods. One such method includes the use of potassium isocyanate and amines in water without organic co-solvents, which provides a mild and environmentally friendly approach . This method is advantageous for large-scale production due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(4-phenylbutyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The phenyl and butyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted urea derivatives, amines, and various functionalized aromatic compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
1-Phenyl-3-(4-phenylbutyl)urea can be compared with other similar compounds, such as:
1-Phenyl-3-(4-pyridinyl)urea: This compound has a pyridine ring instead of a phenylbutyl group and exhibits different biological activities.
1-Phenyl-3-(4-chlorophenyl)urea: The presence of a chlorine atom in the phenyl ring alters its chemical properties and reactivity.
1-Phenyl-3-(4-methylphenyl)urea: The methyl group affects the compound’s steric and electronic properties, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-phenyl-3-(4-phenylbutyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17(19-16-12-5-2-6-13-16)18-14-8-7-11-15-9-3-1-4-10-15/h1-6,9-10,12-13H,7-8,11,14H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKZUJHPZGIMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(acetylamino)-4-methoxyphenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B4869951.png)
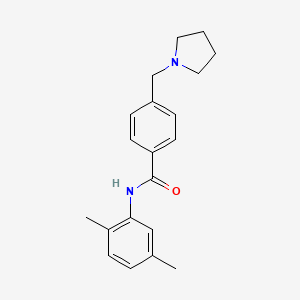
![2-bromo-6-ethoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4869963.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4869967.png)
![6-(4-chlorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4869975.png)
![N-[(4-METHYLPHENYL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B4869983.png)
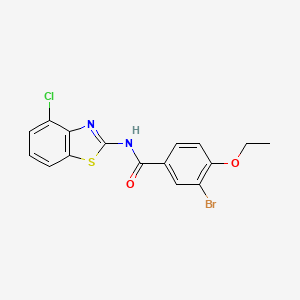
![3-amino-N-(3-methylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4869997.png)
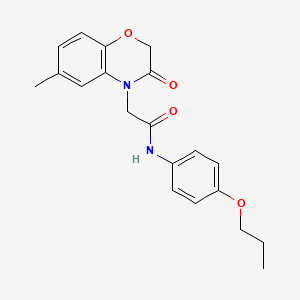
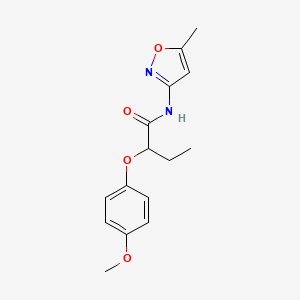
![5-{4-[(3-bromobenzyl)oxy]phenyl}-1H-tetrazole](/img/structure/B4870013.png)
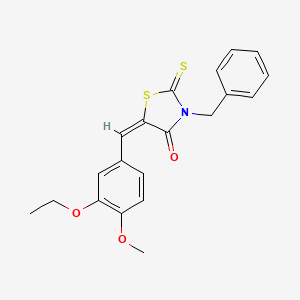
![N-[2-methyl-6-(propan-2-yl)phenyl]-4-phenylbutanamide](/img/structure/B4870056.png)
![6-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4870074.png)
